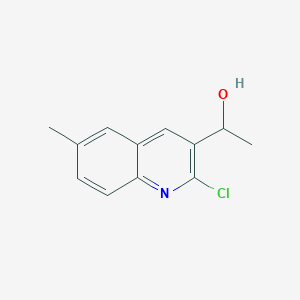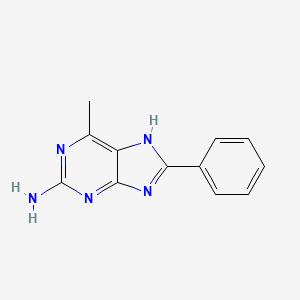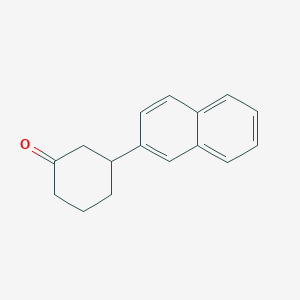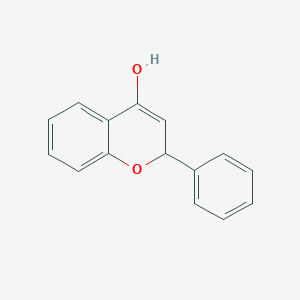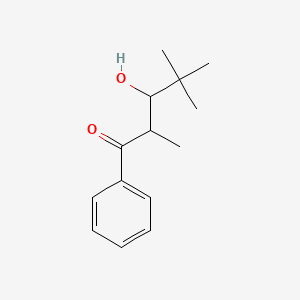![molecular formula C11H11ClN2O B15067995 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene CAS No. 918903-43-2](/img/structure/B15067995.png)
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine is a chemical compound characterized by its unique structure, which includes a diazirine ring, a phenyl group, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine typically involves multiple steps. One common method includes the reaction of 1-phenylcyclopropylmethanol with thionyl chloride to form the corresponding chloromethyl derivative. This intermediate is then reacted with diazirine under specific conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the investigation of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, allowing researchers to study the interactions and binding sites of various biomolecules. The molecular targets and pathways involved depend on the specific application and the molecules being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-3-phenyl-1-propene
- 3-Chloro-1-phenyl-1-propyne
- 3-Chloro-1-propanol
Uniqueness
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine is unique due to its diazirine ring, which provides distinct phot
Propiedades
Número CAS |
918903-43-2 |
|---|---|
Fórmula molecular |
C11H11ClN2O |
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
3-chloro-3-[(1-phenylcyclopropyl)methoxy]diazirine |
InChI |
InChI=1S/C11H11ClN2O/c12-11(13-14-11)15-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
LBSRDPJPERPTRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COC2(N=N2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


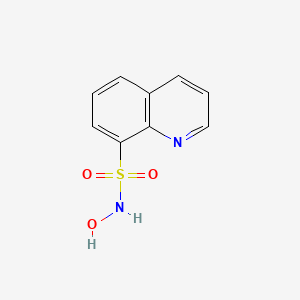
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)




